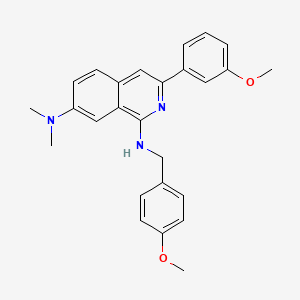

N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine

Descripción

N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine (CAS: 1029009-61-7) is a synthetic isoquinoline derivative with a molecular formula of C₂₆H₂₇N₃O₂ and a molecular weight of 413.51 g/mol . The compound features two methoxy groups: one on the 4-methoxybenzyl substituent at the N1 position and another on the 3-methoxyphenyl group at the C3 position. The N7 position is dimethylated.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-N-[(4-methoxyphenyl)methyl]-7-N,7-N-dimethylisoquinoline-1,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-29(2)21-11-10-19-15-25(20-6-5-7-23(14-20)31-4)28-26(24(19)16-21)27-17-18-8-12-22(30-3)13-9-18/h5-16H,17H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWIDRNQROJAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)NCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125564 | |

| Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029009-61-7 | |

| Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029009-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through Friedel-Crafts alkylation reactions using methoxybenzyl chloride and methoxyphenyl chloride, respectively.

Dimethylation: The final step involves the dimethylation of the isoquinoline core using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Alkylated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

The compound N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine, commonly referred to as a derivative of isoquinoline, has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and biochemistry.

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Isoquinoline derivatives are known for their diverse biological properties, including:

- Anticancer Activity : Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation. A study found that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine may also have anticancer properties .

- Antimicrobial Properties : Isoquinolines have been studied for their antimicrobial effects. The presence of methoxy groups in the structure may enhance these properties by improving solubility and bioavailability .

Neuropharmacology

Isoquinoline derivatives are also being explored for their neuroprotective effects. The compound could potentially act on neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. Research into similar compounds has shown promise in treating neurodegenerative diseases .

Material Science

The unique chemical structure of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine lends itself to applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into organic semiconductor materials can enhance the efficiency and stability of OLEDs due to its electronic properties .

- Polymer Chemistry : It can serve as a building block for synthesizing new polymers with tailored properties for specific applications in coatings or electronics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various isoquinoline derivatives and their effects on cancer cell lines. The findings suggested that compounds with similar structural motifs to N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of isoquinoline derivatives on models of oxidative stress-induced neuronal damage. The study concluded that these compounds could significantly reduce cell death and improve neuronal function, indicating a potential therapeutic role for N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites on enzymes, thereby inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various biological processes.

Comparación Con Compuestos Similares

N1-(4-Methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine

- Molecular Formula : ~C₂₆H₂₇N₃O (estimated by replacing one methoxy group with a methyl group).

- Molecular Weight : ~397.51 g/mol (16 Da less than the target compound due to the absence of one oxygen atom).

- Substituents :

- C3 Position : m-Tolyl (methyl group instead of methoxy).

- N1 Position : Retains the 4-methoxybenzyl group.

- N7 Position : Dimethylated, identical to the target compound.

- This may enhance membrane permeability in biological systems .

- Availability : Commercially available at tiered pricing (e.g., 100 mg for €165) .

3-(3-Methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine

- Molecular Formula : ~C₂₀H₂₃N₃O (estimated by removing the benzyl group and adding methyl groups).

- Molecular Weight : ~321.38 g/mol (significantly lower due to the absence of the benzyl substituent).

- Substituents :

- C3 Position : Retains the 3-methoxyphenyl group.

- N1 Position : Dimethylated instead of 4-methoxybenzyl.

- N7 Position : Dimethylated, identical to the target compound.

- However, the absence of methoxybenzyl may diminish aromatic interaction capabilities with receptors .

Data Table: Comparative Analysis

Research Implications

Methoxy vs. Methyl Groups : Methoxy substituents enhance polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to methyl groups. However, methyl groups increase lipophilicity, favoring passive diffusion across biological membranes .

Benzyl vs. Methyl at N1 : The 4-methoxybenzyl group in the target compound introduces aromaticity and bulk, which could facilitate interactions with hydrophobic pockets in proteins. In contrast, dimethylated N1 (as in the tetramethyl analog) reduces steric hindrance but may limit such interactions .

Actividad Biológica

N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine is a complex organic compound notable for its isoquinoline structure, which is characterized by the presence of two methoxy groups and a dimethylated amine. The molecular formula of this compound is , with a molecular weight of approximately 413.521 g/mol, and it is identified by the CAS number 1029009-61-7. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The unique structural features of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine include:

- Isoquinoline Core : This core structure is known for various biological effects.

- Methoxy Substituents : These groups can enhance interaction with biological targets.

- Dimethylated Amine : This functional group may influence the compound's solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O2 |

| Molecular Weight | 413.521 g/mol |

| CAS Number | 1029009-61-7 |

Interaction Studies

Initial research indicates potential interactions with enzymes involved in metabolic pathways and receptors linked to neurological functions. These interactions are crucial for understanding the pharmacodynamics and therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine. A comparative table highlights their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N1-(4-Methoxybenzyl)-N7,N7-dimethyl-3-(m-tolyl)isoquinoline-1,7-diamine | Isoquinoline Core | Contains a methyl group on the phenyl ring |

| N7,N7-Dimethyl-3-m-tolylisoquinoline-1,7-diamine | Lacks Methoxy Groups | Simpler structure; potentially different biological activity |

| (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | Saturated Isoquinoline | Different saturation level affects reactivity and properties |

Research Findings

Despite the promising structural characteristics and preliminary findings regarding biological activity, comprehensive studies specifically addressing the pharmacological effects of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine are scarce. The lack of extensive research may indicate that this compound is either newly synthesized or not yet widely investigated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine, and how are intermediates purified?

- Methodology :

- Stepwise Synthesis : Utilize Ullmann coupling or Buchwald-Hartwig amination for introducing the 4-methoxybenzyl and 3-methoxyphenyl groups. For example, describes a palladium-catalyzed coupling reaction using acetylsalicylic acid derivatives under reflux conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol is standard. Impurity thresholds (e.g., ≤0.1% for individual impurities) should align with pharmacopeial guidelines, as noted in .

- Characterization : Confirm intermediates via -NMR (e.g., δ 3.88 ppm for methoxy groups) and LC-MS (e.g., [M+H] at m/z 566 in ) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Key Techniques :

- -NMR : Assign aromatic protons (δ 7.12–8.76 ppm) and methoxy groups (δ 3.88 ppm) as in . -NMR identifies carbonyl and quaternary carbons .

- IR Spectroscopy : Detect functional groups (e.g., C=O at 1599 cm, NH at 3451 cm) .

- Elemental Analysis : Validate purity (e.g., C, H, N within 0.3% of theoretical values) as demonstrated in .

Q. How should stability studies be designed for this compound under varying conditions?

- Protocol :

- Storage : Maintain at 2–8°C in amber vials to prevent photodegradation (see ) .

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Impurity Profiling : Use Pharmacopeial Forum guidelines () to set thresholds (e.g., total impurities ≤0.5%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) using consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .

- Impurity Analysis : Correlate bioactivity with impurity levels (e.g., monobenzyl analogues in ) using HPLC-MS .

- Dose-Response Curves : Compare EC values across studies to identify outliers caused by solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How do structural modifications (e.g., methoxy group position) impact its pharmacological efficacy?

- SAR Insights :

- Methoxy Substitution : Replace 4-methoxybenzyl with 3-methoxy () to assess solubility and target binding. For example, 3-methoxy derivatives show enhanced logP (4.14 in ) but reduced aqueous solubility .

- Dimethylamine Optimization : Replace N7,N7-dimethyl with cyclic amines (e.g., piperidine) to improve blood-brain barrier penetration, as suggested in .

- In Vivo Validation : Use xenograft models (e.g., murine melanoma) to compare tumor volume inhibition rates ( methodology) .

Q. What advanced analytical methods address challenges in quantifying low-concentration metabolites?

- Solutions :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for metabolites with m/z transitions (e.g., parent ion → fragment ions at m/z 293→275) .

- Isotopic Labeling : Synthesize -labeled analogues to track metabolic pathways in hepatocyte incubations .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R ≥0.99), LOD (≤0.01 ng/mL), and recovery (85–115%) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methods :

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., topoisomerase II) based on methoxy group orientation .

- ADMET Prediction : Calculate PSA (51.38 Å in ) and logP (4.14) with SwissADME to optimize bioavailability .

- MD Simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.